2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and a difluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3-methylphenol, is reacted with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion. This intermediate is then reacted with an acylating agent, such as acetyl chloride, to form 2-(4-bromo-3-methylphenoxy)acetyl chloride.
Amidation Reaction: The 2-(4-bromo-3-methylphenoxy)acetyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy and acetamide moieties can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenoxyacetamides.
Oxidation and Reduction Reactions: Formation of phenolic or alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- 2-(4-bromo-3-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
- 2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)propionamide
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both bromo and difluoro substituents, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRBRJCIWSUBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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